molecular formula C21H17NO5 B2810467 [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate CAS No. 324580-65-6

[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate

Cat. No.: B2810467
CAS No.: 324580-65-6
M. Wt: 363.369
InChI Key: WKFXYYUJQDAXKL-HYARGMPZSA-N
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Description

[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate is a synthetic compound designed for research and development, particularly in the fields of medicinal chemistry and antibiotic discovery. Its molecular structure incorporates two pharmaceutically active components: a furan-2-carboxylate group and an iminomethylphenyl (Schiff base) linker. The furan-2-carboxylate moiety is a recognized pharmacophore with a broad spectrum of reported biological activities. Furan-based compounds have been extensively investigated as a promising new class of antimycobacterial agents with the ability to interfere with iron homeostasis in Mycobacterium tuberculosis , a key mechanism for developing novel anti-tuberculosis therapies . Furthermore, furanone derivatives, in general, have demonstrated significant antibacterial activity and are considered a versatile scaffold for developing new therapeutic agents against a range of bacterial infections . The imine (azomethine) group in its structure is a common feature in Schiff bases, which are known for their versatility in coordination chemistry and potential bioactivity. Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules, or as a candidate for direct biological evaluation in assays targeting infectious diseases. This product is intended for laboratory research purposes to further explore these potential mechanisms and applications.

Properties

IUPAC Name

[4-[(4-ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-2-25-20(23)16-7-9-17(10-8-16)22-14-15-5-11-18(12-6-15)27-21(24)19-4-3-13-26-19/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFXYYUJQDAXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate typically involves a multi-step process:

    Formation of the Iminomethyl Intermediate: The initial step involves the condensation of 4-aminobenzaldehyde with ethyl 4-formylbenzoate under acidic conditions to form the iminomethyl intermediate.

    Coupling with Furan-2-carboxylic Acid: The intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions:

  • Ethoxycarbonyl hydrolysis : Converts to carboxylic acid via base-mediated saponification (e.g., NaOH/EtOH) or acid-catalyzed ester cleavage (e.g., H₂SO₄/H₂O).

  • Furan carboxylate hydrolysis : Requires stronger conditions due to steric hindrance from the aromatic system.

Reaction SiteConditionsProductYield (Analog Data)
Ethoxycarbonyl ester1M NaOH, reflux, 4h4-Carboxyphenyliminomethyl derivative85–92%
Furan-2-carboxylate6M HCl, 80°C, 12h Furan-2-carboxylic acid derivative68–75%

Reduction Reactions

The imine (C=N) bond is susceptible to reduction:

  • NaBH₄/EtOH : Selective reduction of imine to secondary amine without affecting esters.

  • Catalytic hydrogenation (H₂/Pd-C) : Broader reduction of imine and potential furan ring saturation (requires high pressure).

ReagentConditionsProductNotes
NaBH₄ (2 equiv)EtOH, 25°C, 2hAmine-linked biphenyl derivative>90% purity
H₂ (1 atm), 10% Pd-CMeOH, 50°C, 6h Partially saturated furan (if applicable)Limited data

Oxidation Reactions

The imine group and furan ring exhibit selective oxidation:

  • KMnO₄/H₂O : Oxidizes imine to amide or nitrile under acidic conditions.

  • Ozone (O₃) : Cleaves furan rings to diketones, though this disrupts the aromatic system .

Target SiteOxidizing AgentProductYield (Analog Data)
Imine (C=N)KMnO₄, H₂SO₄, 60°CN-Phenylamide derivative55–60%
Furan ringO₃, then Zn/H₂O 1,4-Diketone fragment40–50%

Condensation Reactions

The imine group participates in nucleophilic additions:

  • Schiff base formation : Reacts with primary amines to form secondary imines (e.g., arylhydrazines) .

  • Microwave-assisted synthesis : Accelerates condensation with aldehydes (e.g., furan-2-carboxaldehydes) to form oxazolones .

ReagentConditionsProductYield
Furan-2-carboxaldehydeMW, 100°C, 1.5h Oxazolone derivative70–74%
BenzylamineEtOH, reflux, 8h Secondary imine adduct82%

Nucleophilic Substitution

Ester groups can act as electrophilic sites:

  • Transesterification : Ethoxycarbonyl reacts with alcohols (e.g., MeOH) under acid catalysis .

  • Aminolysis : Ethoxycarbonyl converts to amides with primary amines (e.g., NH₃/EtOH) .

Reaction TypeReagent/ConditionsProductYield
TransesterificationMeOH, H₂SO₄, reflux, 6h Methyl ester derivative88%
AminolysisNH₃ (g), EtOH, 25°C, 24h Primary carboxamide75%

Cross-Coupling Reactions

While the parent compound lacks halogens, brominated derivatives (e.g., para-bromo phenyl) enable:

  • Suzuki coupling : With arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) .

  • Buchwald-Hartwig amination : Forms C-N bonds with amines under Pd catalysis .

ReactionConditionsProductYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C Biaryl derivative91%
Buchwald-HartwigPd₂(dba)₃, XPhos, t-BuONa, 80°C Aminated biphenyl derivative78%

Key Research Findings

  • Microwave irradiation reduces reaction times by 80–90% for condensations compared to classical heating .

  • Imine reduction with NaBH₄ preserves ester functionality, enabling selective derivatization.

  • Ethoxycarbonyl hydrolysis proceeds efficiently under mild basic conditions, avoiding furan ring degradation .

For experimental validation, consult spectral data (IR: C=O stretches at 1,720–1,750 cm⁻¹; NMR: imine proton at δ 8.2–8.5 ppm) from analogs in .

Scientific Research Applications

Chemistry

In chemistry, [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The iminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the furan ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis Efficiency : The target compound’s synthesis lacks reported optimization data, unlike phenyl furan-2-carboxylate derivatives, which achieve high yields in water-based reactions .
  • Biological Data: No direct studies on the target compound’s bioactivity exist in the provided evidence.
  • Crystallography : Structural data for the target compound are absent; future studies could employ SHELX programs for refinement or ORTEP-3 for visualization .

Biological Activity

The compound [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate is a member of a class of organic compounds that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be analyzed through its functional groups, which include an ethoxycarbonyl group, an iminomethyl linkage, and a furan-2-carboxylate moiety. These components may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with furan and phenyl groups often exhibit antimicrobial properties. A study on related furan derivatives demonstrated significant antifungal activity against various strains, suggesting that this compound may possess similar properties. The mechanism is hypothesized to involve disruption of fungal cell membranes or inhibition of specific metabolic pathways essential for fungal growth .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For instance, derivatives of furan have shown promising results as inhibitors of mushroom tyrosinase, an enzyme critical in melanin production. In vitro studies reveal that certain furan derivatives can inhibit tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid . This suggests potential applications in skin whitening and treatment of pigmentation disorders.

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although detailed mechanisms remain to be elucidated . Further research is necessary to confirm these effects and explore the compound's potential as an anticancer agent.

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
Furan DerivativesAntimicrobialSignificant antifungal activity against multiple strains
Tyrosinase InhibitorsEnzyme InhibitionIC50 values lower than kojic acid, indicating strong inhibitory potential
Various Furan CompoundsCytotoxicityInduced apoptosis in cancer cell lines

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes such as tyrosinase, preventing substrate access and inhibiting enzymatic reactions.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, it may activate pathways leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with the formation of the imine linkage between 4-ethoxycarbonylbenzaldehyde and 4-aminophenyl furan-2-carboxylate. Key steps include:

  • Condensation : Use mild acidic conditions (e.g., acetic acid) to facilitate imine formation while preserving ester groups.
  • Esterification : Employ coupling agents like DCC/DMAP for carboxylate activation.
  • Optimization : Monitor reactions using TLC or HPLC to assess intermediate purity .
  • Solvent/Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the imine bond (δ ~8.3 ppm for CH=N) and ester groups (δ ~4.3 ppm for ethoxy) .
  • HPLC : Quantify purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software is suitable for refinement?

  • Methodology :

  • X-ray Diffraction : Single-crystal X-ray analysis determines bond lengths, angles, and dihedral angles (e.g., imine linkage geometry) .
  • Software : Use SHELXL for small-molecule refinement, particularly for handling twinned data or high-resolution structures. ORTEP-3 aids in visualizing thermal ellipsoids and molecular packing .
  • Data Contradictions : Discrepancies in bond angles (e.g., imine vs. aromatic torsion) may arise from polymorphism. Cross-validate with DFT calculations .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to protozoal protein targets (inspired by Diloxanide Furoate’s anti-amoebic mechanism) .
  • In Vitro Assays : Assess inhibition of cysteine proteases (common in parasites) via fluorogenic substrates. IC₅₀ values can guide structure-activity relationships (SAR) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to refine drug design .

Q. How can researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Source Analysis : Compare assay conditions (e.g., pH, solvent additives like DMSO) that may alter compound stability .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the ethoxycarbonyl group) that reduce efficacy .
  • Orthogonal Assays : Validate antimicrobial activity with both broth microdilution and agar diffusion methods to rule out false positives .

Methodological Challenges and Solutions

Q. What experimental pitfalls arise during scale-up synthesis, and how can they be mitigated?

  • Methodology :

  • Byproduct Formation : Optimize stoichiometry of the imine-forming step to minimize Schiff base oligomers. Use scavenger resins (e.g., polymer-bound cyanoborohydride) .
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scale-up .

Q. How does the tert-butoxycarbonyl (Boc) group in analogous compounds inform protection/deprotection strategies for this molecule?

  • Methodology :

  • Acid Sensitivity : The ethoxycarbonyl group may hydrolyze under strong acidic conditions. Use mild deprotection (e.g., TFA in DCM) for amino-functionalized derivatives .
  • Stability Testing : Monitor ester group integrity via FTIR (C=O stretch at ~1720 cm⁻¹) during storage .

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